molecular formula C6H9BrO2 B1376304 2-Bromo-5,8-dioxaspiro[3.4]octane CAS No. 1257996-82-9

2-Bromo-5,8-dioxaspiro[3.4]octane

Cat. No.: B1376304
CAS No.: 1257996-82-9
M. Wt: 193.04 g/mol
InChI Key: ROJASEXNUCZUED-UHFFFAOYSA-N
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Description

2-Bromo-5,8-dioxaspiro[3.4]octane is a chemical compound with the molecular formula C6H9BrO2 and a molecular weight of 193.038 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a bromine atom and two oxygen atoms forming a dioxaspiro ring system. It is commonly used in organic synthesis and various scientific research applications due to its reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,8-dioxaspiro[3.4]octane typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method involves the bromination of a spirocyclic precursor in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5,8-dioxaspiro[3.4]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Overview

2-Bromo-5,8-dioxaspiro[3.4]octane is a synthetic organic compound characterized by its unique spirocyclic structure, which includes two ether groups and a bromine atom. Its molecular formula is C₆H₉BrO₂, and it has a molecular weight of 193.04 g/mol. This compound is primarily recognized for its potential applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

  • Organic Synthesis :
    • This compound serves as a valuable building block in organic synthesis due to its unique spirocyclic framework. It can be utilized to create more complex organic molecules that may have pharmaceutical applications.
    • The compound's reactivity allows it to participate in various chemical transformations, including cyclization and functional group modifications.
  • Medicinal Chemistry :
    • The compound's structural characteristics suggest potential applications in drug development, particularly in creating derivatives that exhibit specific biological activities.
    • Its unique arrangement may lead to compounds with enhanced pharmacological properties compared to traditional structures.
  • Material Science :
    • There is potential for exploring this compound in the development of new materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5,8-dioxaspiro[3.4]octane involves its reactivity with various biological and chemical targets. The bromine atom can participate in electrophilic substitution reactions, while the dioxaspiro ring system can interact with enzymes and proteins, affecting their function. The compound’s unique structure allows it to engage in specific interactions with molecular targets, leading to its diverse applications .

Comparison with Similar Compounds

  • 2-Chloro-5,8-dioxaspiro[3.4]octane
  • 2-Iodo-5,8-dioxaspiro[3.4]octane
  • 2-Fluoro-5,8-dioxaspiro[3.4]octane

Comparison: 2-Bromo-5,8-dioxaspiro[3.4]octane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative exhibits different reactivity patterns and stability, making it suitable for distinct applications in synthesis and research .

Biological Activity

2-Bromo-5,8-dioxaspiro[3.4]octane is a synthetic organic compound characterized by its unique spirocyclic structure, which includes a bicyclic framework with two ether groups and a bromine atom. Its molecular formula is C₆H₉BrO₂, with a molecular weight of 193.04 g/mol. This compound is identified by the CAS number 1257996-82-9 and has garnered attention for its potential applications in organic synthesis and medicinal chemistry due to its distinctive structural properties and reactivity.

The spirocyclic structure of this compound contributes to its unique chemical behavior, making it a valuable intermediate in various chemical reactions. The presence of bromine enhances its reactivity, allowing for further synthetic transformations that may lead to biologically active derivatives.

PropertyValue
Molecular FormulaC₆H₉BrO₂
Molecular Weight193.04 g/mol
CAS Number1257996-82-9
Structure TypeSpirocyclic

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The biological activity of this compound can be inferred from studies on related compounds.

Antimicrobial Activity

Preliminary studies suggest that spirocyclic compounds can possess antimicrobial properties. For instance, bicyclic compounds have shown effectiveness against certain bacterial strains, indicating that this compound may also exhibit similar activity .

The biological effects of this compound are likely mediated through interactions with various biological targets:

  • Target Interaction : Compounds in its class have been shown to bind with high affinity to multiple receptors involved in cell signaling pathways.
  • Biochemical Pathways : It may influence pathways related to cell growth and apoptosis, similar to other indole derivatives .

Case Studies and Research Findings

While direct studies on this compound are sparse, several relevant findings from related compounds provide insights into its potential biological activities:

  • Antimicrobial Studies : Research on structurally similar bicyclic compounds has demonstrated effective inhibition of bacterial growth, suggesting that this compound could exhibit similar antimicrobial properties .
  • Anticancer Research : Indole derivatives have been extensively studied for their anticancer properties. For example, certain indole-based compounds have been reported to induce apoptosis in human cancer cell lines through the activation of specific signaling pathways .

Properties

IUPAC Name

2-bromo-5,8-dioxaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c7-5-3-6(4-5)8-1-2-9-6/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJASEXNUCZUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257996-82-9
Record name 2-bromo-5,8-dioxaspiro[3.4]octane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 3-bromocyclobutanone (5.90 g, 39.6 mmol), 1,2-ethanediol (8.6 mL, 158 mmol, 4 eq.) and PPTS (1.90 g, 7.92 mmol) in benzene (40 mL) was heated to reflux using Dean-Stark assembly. After 12 h, the reaction mixture was allowed to cool and washed with water (2×30 mL). The organic phase was dried (Na2SO4) and concentrated. The residue was purified using column chromatography (ethyl acetate/hexanes 1:5) to give the title compound (51% yield starting from 3-oxocyclobutanecarboxylic acid). 1H NMR (300 MHz, CDCl3): δ=2.77-2.82 (m, 4H), 2.95-3.00 (m, 4H), 4.19-4.23 (m, 1H).
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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